molecular formula C7H10ClN3O B077607 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine CAS No. 13012-26-5

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

Cat. No. B077607
CAS RN: 13012-26-5
M. Wt: 187.63 g/mol
InChI Key: JPMVSOQQUQLZJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives often involves nucleophilic displacement of chloride in the pyrimidine heterocyclic ring. For example, Jafar et al. (2017) synthesized antifungal derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine by nucleophilic displacement, identifying the compounds through techniques such as TLC, IR, 1H-NMR, 13C-NMR spectrophotometers, and elemental analysis (Jafar et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives has been elucidated using various spectroscopic methods. Sammes and Yip (1979) isolated both 4-iminiopyran salts and pyridinium salts in reactions involving primary amines, providing insights into the compound's molecular structure through IR, 1H NMR, and mass spectra analysis (Sammes & Yip, 1979).

Chemical Reactions and Properties

The chemical reactivity of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives towards primary and heterocyclic amines has been explored. Farouk et al. (2021) investigated the chemical behavior of a related compound, leading to the synthesis of Schiff bases and other nitrogen heterocyclic compounds, demonstrating the compound's versatility in chemical reactions (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on these properties were not found, general trends can be inferred from the compound's structural characteristics and synthesis conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for understanding the compound's behavior in different environments. Studies by Ogurtsov and Rakitin (2021) on related pyrazolo[3,4-d]pyrimidines hint at the potential chemical properties of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, emphasizing their pharmacological relevance (Ogurtsov & Rakitin, 2021).

Scientific Research Applications

  • Antifungal Applications : This compound and its derivatives have been studied for their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, indicating potential use as antifungal agents (Jafar et al., 2017).

  • Antiangiogenic Properties : Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been explored for their potential as antiangiogenic agents, showing significant binding energy and theoretical results that suggest potential use in antiangiogenic therapy (Jafar & Hussein, 2021).

  • Chemical Reactivity and Biological Evaluation : Research includes the synthesis of novel compounds using 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine as a building block, investigating their chemical behavior and potential biological activity (Farouk et al., 2021).

  • Amplifiers of Phleomycin : Studies have been conducted on derivatives of this compound as potential amplifiers of phleomycin, a chemotherapy drug, though the results indicated little activity in this regard (Kowalewski et al., 1981).

  • Synthesis and Pharmacological Screening : The compound has been involved in the synthesis and screening of pyrimidin-2-amines for potential pharmacological applications, including anti-inflammatory activity (Kumar et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(2)7-9-5(8)4-6(10-7)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMVSOQQUQLZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353266
Record name 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

CAS RN

13012-26-5
Record name 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (60% dispersion in oil, 0.201 g, 5.02 mmol, 2 eq) was added to a stirred solution of 4-chloro-6-methoxypyrimidin-2-amine (0.400 g, 2.51 mmol, 1 eq, Aldrich) and MeI (0.5 ml, 1.07 g, 7.52 mmol, 3 eq) in 2 ml anhydrous DMF at 0° C. After 1 h the reaction was quenched with water and diluted with EtOAc. The layers were separated. The organic layer was washed with water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.180 g (0.96 mmol, 38% yield) of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
Name
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
NN Jafar, HOM Al-Dahmoshi… - Biomedical & …, 2013 - search.proquest.com
6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-aminehas been used as precursors for the synthesis of new pyrimidine …
Number of citations: 16 search.proquest.com
NNA Jafar, IMA Mahdi, MH Hadwan… - Journal of Young …, 2017 - jyoungpharm.org
Objective: 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, 4-(benzo [d] thiazol-2-ylthio)-6-methoxy-N, N-dimethylpyrimidin-2-amine, 4-(4-(1, 2, 3-selenadiazol-4-yl) phenoxy)-…
Number of citations: 6 www.jyoungpharm.org
RM Mhaibes - Al-Mustansiriyah Journal of Science, 2017 - iasj.net
This study was conducted to prepare new azo compounds (1a and 1b) from reaction between 4-chloro-6-methoxy-N, N-dimethyl pyrimidine-2-amine with sulfanilamide, sulfadiazine to …
Number of citations: 2 www.iasj.net
YM Loksha, EB Pedersen, R Loddo… - Archiv der …, 2016 - Wiley Online Library
Some novel MC‐1220 analogs were synthesized by condensation of 4,6‐dichloro‐N‐methylpyrimidin‐2‐amine derivatives (1a,b and 15) and/or 4‐chloro‐6‐methoxy‐N,N,5‐…
Number of citations: 6 onlinelibrary.wiley.com
NNA Jafar, AA Hussein - Journal of Contemporary Medical Sciences, 2021 - iasj.net
Objectives: This study planned to explore the effect of many synthetic compounds derived from (4-chloro-6-methoxy-N, N-dimethyl pyrimidin-2-amine) as antiangiogenic. Methods: …
Number of citations: 2 www.iasj.net
K Al-Khafajii, NA Al-Masoudi - researchgate.net
6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine has been used as precursors for the synthesis of new …
Number of citations: 5 www.researchgate.net
MS Behalo, A Abdelmajeid, AA Aly… - Current Organic …, 2019 - ingentaconnect.com
An efficient and facile synthesis of substituted pyrimidine derivatives through Biginelli type reaction was achieved in high yields via one-pot reaction of aromatic aldehydes, active …
Number of citations: 6 www.ingentaconnect.com
EA Mohamed, A Abdelmajeid… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
An efficient and facile green synthesis of chalcone derivatives 1a-d was achieved by treatment of aromatic aldehydes with 2-acetylthiophene in the presence of choline chloride-urea …
Number of citations: 6 ejchem.journals.ekb.eg
A Chandrashekhar Lele… - Current topics in …, 2016 - ingentaconnect.com
Development of new drugs is a time-consuming, hugely expensive and an uncertain endeavor. The pharmaceutical industry is looking for cost-effective alternatives with reduced risks of …
Number of citations: 17 www.ingentaconnect.com
S Thomas - researchgate.net
Phase separation in general could be either by diffusion or by diffusion and hydrodynamic flow. A new model has been suggested recently to follow the phase separation process in …
Number of citations: 4 www.researchgate.net

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